Galanthaminone
Overview
Description
Galanthaminone, also known as Galantamine, is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . It is used to treat mild to moderate dementia associated with Alzheimer’s Disease .
Synthesis Analysis
This compound can be synthesized from an iodinated isovanillin derivative through an intermolecular Mitsunobu reaction with a 2-cyclohexen-1-ol derivative . The resulting aryl ether participates in an exceptionally efficient intramolecular Heck reaction to give a tetracyclic lactol .Molecular Structure Analysis
The molecular formula of this compound is C17H19NO3 with a molecular weight of 285.34 .Chemical Reactions Analysis
This compound synthesis involves an intermolecular Mitsunobu reaction followed by an intramolecular Heck reaction .Physical And Chemical Properties Analysis
This compound is a white crystalline powder, odorless, with a bitter taste . It has a melting point of 126.5 °C . It is soluble in water and ethanol, but insoluble in acetone, chloroform, ether, and benzene .Scientific Research Applications
Therapeutic Applications in Alzheimer's Disease
Galanthaminone, isolated from plants such as Leucojum spp., Narcissus species, and Galanthus spp., has evolved into a crucial therapeutic option to mitigate the neurological degeneration associated with Alzheimer's disease. This progression stems from observational studies in the Caucasus Mountains, leading to its adoption in Eastern European countries for poliomyelitis treatment and, eventually, its utilization in Western markets for Alzheimer's disease. The transition from traditional to modern medicine encapsulates the significance of this compound in addressing cognitive impairments (Heinrich & Teoh, 2004).
Advancements in Biosynthesis Research
Research into the genetic pathways of this compound biosynthesis has made significant strides, particularly in the identification of enzymes involved in its production. For instance, the cloning and characterization of a norbelladine 4′-O-methyltransferase from Narcissus sp. aff. pseudonarcissus highlight the molecular intricacies of this compound production. This enzyme plays a pivotal role in converting norbelladine to 4′-O-methylnorbelladine, a precursor in the this compound biosynthetic pathway. The findings from this study not only elucidate part of the complex biosynthesis of this compound but also open avenues for synthetic biology applications in pharmaceutical development (Kilgore et al., 2014).
Contributions to Molecular Pharmacology
This compound's role as an acetylcholinesterase inhibitor makes it a compound of interest in molecular pharmacology, particularly for its application in Alzheimer's disease treatment. Its ability to inhibit acetylcholinesterase activity, while demonstrating weaker activity against butyrylcholinesterase, underscores its specificity and potential therapeutic benefits. Furthermore, its action in stimulating pre- and post-synaptic nicotinic receptors adds another layer to its multifaceted pharmacological profile, which could have implications for developing new therapeutic agents or enhancing cognitive functions in neurodegenerative diseases (Sramek et al., 2000).
Mechanism of Action
Target of Action
Galanthaminone primarily targets the acetylcholinesterase (AChE) enzyme . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neuron function and signaling .
Mode of Action
this compound acts as a tertiary alkaloid and a reversible, competitive inhibitor of the AChE enzyme . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . Additionally, it acts as an allosteric modulator of the nicotinic receptor, which further enhances its mechanism of action .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling . This can have downstream effects on various cognitive functions, including memory processing, reasoning, and thinking .
Pharmacokinetics
this compound exhibits linear pharmacokinetics and is about 90% bioavailable . It has a relatively large volume of distribution and low protein binding . The metabolism of this compound primarily occurs through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . Approximately 20% of the dose is excreted as unchanged this compound in the urine within 24 hours .
Result of Action
The primary result of this compound’s action is the enhancement of cholinergic neuron function and signaling . This can lead to improvements in various cognitive functions, including memory processing, reasoning, and thinking . As alzheimer’s disease progresses and fewer cholinergic neurons remain functionally intact, the therapeutic effects of this compound may decrease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by the presence of other substances in the body . Additionally, factors such as age, sex, and body weight can affect the clearance of this compound . It’s also worth noting that this compound can prevent and restore disruptions in the hippocampal environmental milieu, thereby preventing and restoring loss of neurogenesis .
Safety and Hazards
properties
IUPAC Name |
(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENVUHCAYXAROT-YOEHRIQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168190 | |
Record name | Narwedine, (+/-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
510-77-0, 1668-86-6 | |
Record name | Narwedine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | rel-(4aR,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1668-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Galanthaminone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510770 | |
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Record name | Narwedine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Narwedine, (+/-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4aR*,8aR*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.707 | |
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Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.095 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NARWEDINE, (±)- | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATP706417H | |
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Record name | NARWEDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CR9WB857 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Narwedine?
A1: Narwedine has the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol.
Q2: Is there spectroscopic data available for Narwedine?
A2: Yes, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize Narwedine [, ]. These methods help elucidate its structure and confirm its presence in plant extracts or synthetic preparations.
Q3: How is Narwedine synthesized in the laboratory?
A3: Several synthetic routes to Narwedine exist. One common approach involves a biomimetic phenolic oxidative coupling of a norbelladine derivative using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) [, ]. This mimics the plant's biosynthetic pathway. Other methods employ intramolecular Heck reactions [, ], palladium-catalyzed processes [], or photochemical cyclization [].
Q4: Can Narwedine be produced on a larger scale?
A4: Yes, researchers have developed pilot-scale processes for Narwedine synthesis, utilizing efficient steps like oxidative phenol coupling and crystallization-induced chiral conversion []. This is crucial for producing sufficient quantities for research or potential pharmaceutical applications.
Q5: What is the significance of the chirality of Narwedine?
A5: Narwedine exists as two enantiomers due to a chiral center in its structure. The naturally occurring enantiomer is (-)-Narwedine. Crystallization-induced chiral conversion is a notable method for selectively obtaining (-)-Narwedine from a racemic mixture [, ].
Q6: Can Narwedine be converted into Galanthamine?
A6: Yes, Narwedine is a direct precursor to Galanthamine. Stereoselective reduction of Narwedine, often using chiral reducing agents, yields Galanthamine [, , , , ].
Q7: Does Narwedine itself possess any notable biological activity?
A7: While less studied than Galanthamine, Narwedine has shown some promising activities. It exhibited prolyl oligopeptidase inhibitory activity in vitro []. Additionally, researchers are exploring its potential as a starting point for developing new compounds with enhanced therapeutic properties [].
Q8: Is Narwedine found naturally in plants?
A8: Yes, Narwedine is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genera Narcissus, Galanthus, Lycoris, and others [, , , , , ].
Q9: What are the primary challenges in extracting Narwedine from natural sources?
A9: Narwedine typically occurs in low concentrations in plants, making extraction and purification challenging []. Conventional techniques like solvent extraction often yield complex mixtures requiring further purification steps [].
Q10: Are there alternative extraction methods for Narwedine?
A10: Yes, researchers are exploring more selective and environmentally friendly extraction techniques like supercritical fluid extraction using CO2 []. This method allows for better control over the extraction process and can potentially enhance Narwedine yields.
Q11: What are the potential benefits of studying the pharmacology of Narwedine?
A12: Although not a drug itself, investigating Narwedine's absorption, distribution, metabolism, and excretion (ADME) properties could help researchers understand its bioavailability and potential for modification into new therapeutic agents []. This knowledge is crucial for designing drugs with improved pharmacokinetic profiles.
Q12: How is computational chemistry being used in Narwedine research?
A13: Researchers utilize computational tools like molecular modeling and docking studies to understand Narwedine's interactions with biological targets []. This can help predict potential derivatives' activities and guide the design of new compounds with enhanced selectivity and potency.
Q13: Can you elaborate on the concept of Structure-Activity Relationship (SAR) studies involving Narwedine?
A14: SAR studies are crucial for understanding how structural modifications to Narwedine affect its biological activity []. By systematically altering its structure and evaluating the resulting compounds, researchers can identify key features responsible for its activity and optimize them for desired effects.
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